1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazaspiro[34]octane, 1-methyl-6-(3-pyridinyl)- is a chemical compound with the molecular formula C12H17N3 It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyridine derivative with a spirocyclic amine. The reaction typically requires a base, such as sodium hydride, and is carried out in an inert solvent like tetrahydrofuran. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product. The use of automated systems allows for precise control over reaction parameters, leading to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products are often oxidized derivatives of the original compound, such as carboxylic acids or ketones.
Reduction: The major products are typically reduced forms of the compound, such as amines or alcohols.
Substitution: The major products depend on the nucleophile used but can include azides, halides, or other substituted derivatives.
Scientific Research Applications
1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to selective and potent effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,6-Diazaspiro[3.4]octane: Lacks the pyridinyl group, leading to different chemical and biological properties.
1-Methyl-1,6-diazaspiro[3.4]octane: Similar structure but without the pyridinyl substitution, affecting its reactivity and applications.
2,6-Diazaspiro[3.4]octane: Different positioning of nitrogen atoms, resulting in distinct chemical behavior.
Uniqueness
1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- is unique due to the presence of both the spirocyclic structure and the pyridinyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The pyridinyl group can participate in additional interactions, such as hydrogen bonding or π-π stacking, enhancing its utility in various applications.
Properties
CAS No. |
646056-63-5 |
---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-methyl-7-pyridin-3-yl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C12H17N3/c1-14-7-4-12(14)5-8-15(10-12)11-3-2-6-13-9-11/h2-3,6,9H,4-5,7-8,10H2,1H3 |
InChI Key |
BKEMWAOGDNCUML-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC12CCN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.